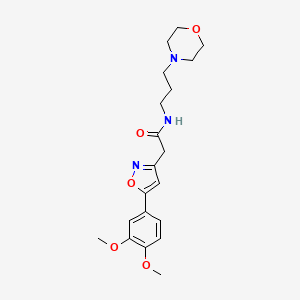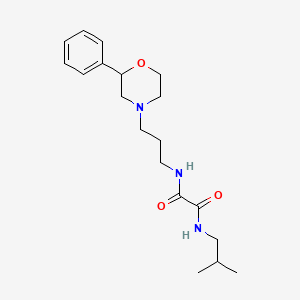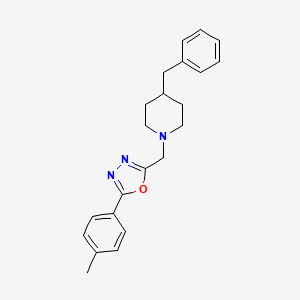
2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-Benzylpiperidin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and structural features. It includes a benzylpiperidine moiety, an oxadiazole ring, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. The benzylpiperidine and p-tolyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the oxadiazole ring could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the other functional groups. Oxadiazoles can participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzylpiperidine and p-tolyl groups could increase its hydrophobicity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Research by Ammal, Prajila, and Joseph (2018) demonstrated that these compounds could form protective layers on steel surfaces, significantly reducing corrosion rates. Their study utilized gravimetric, electrochemical, SEM, and computational methods to conclude that these inhibitors exhibit mixed-type behavior, adhering to the metal surface through both physisorption and chemisorptions mechanisms P. Ammal, M. Prajila, A. Joseph, 2018.
Antimicrobial and Antibacterial Properties
The synthesis and evaluation of various 1,3,4-oxadiazole derivatives have revealed significant antimicrobial and antibacterial activities. For instance, a study by Aziz‐ur‐Rehman et al. (2017) introduced new derivatives showing valuable results against multiple bacterial strains. These compounds were synthesized through a multi-step process involving different aralkyl/aryl carboxylic acids, showcasing their potential as antibacterial agents Aziz‐ur‐Rehman et al., 2017.
Moreover, another investigation by Shruthi et al. (2016) developed novel benzimidazole–oxadiazole hybrid molecules with promising antimicrobial properties. These compounds exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential in anti-tubercular therapies. Notably, compounds within this study displayed low toxicity, highlighting their potential as safe antimicrobial agents N. Shruthi et al., 2016.
Material Science and Structural Analysis
Oxadiazole derivatives also play a crucial role in material science, particularly in the development of non-peptide angiotensin receptor antagonists. Meyer et al. (2003) conducted a structural analysis of two oxadiazole derivatives used as spacers in synthesizing these antagonists. Their findings revealed π–π interactions and C–H⋯O interactions in crystal structures, providing insights into the molecular design of therapeutic agents E. Meyer et al., 2003.
Photoluminescence and Mesomorphic Behavior
Investigations into the photoluminescent properties and mesomorphic behavior of 1,3,4-oxadiazole derivatives by Han et al. (2010) demonstrated their applications in the field of liquid crystals and photoluminescent materials. The study synthesized a series of derivatives exhibiting cholesteric and nematic mesophases and strong blue fluorescence emissions, indicating their utility in optical and electronic devices Jie Han et al., 2010.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-7-9-20(10-8-17)22-24-23-21(26-22)16-25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVYAPIRHDBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



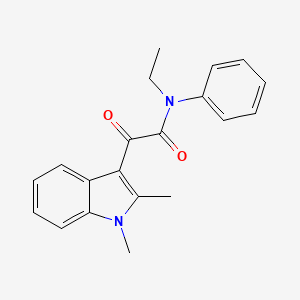


![5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2654852.png)

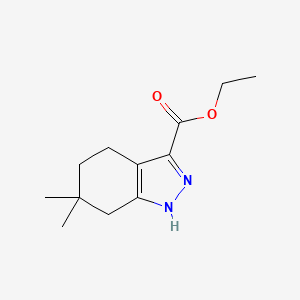
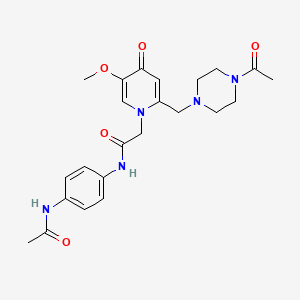
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)
![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)
